2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship Drug Design

This pyridazinyloxy-pyrrolidine sulfonamide building block provides a free carboxylic acid for immediate one-step conjugation to biotin hydrazide, amino-PEG linkers, or fluorophore amines via standard EDC/HATU coupling. Unlike the 4-benzonitrile (CAS 2034481-64-4) and 8-quinoline (CAS 2034452-15-6) analogs that require extra hydrolysis or lack a conjugation site, this 2-fluorobenzoic acid variant is ready for direct pull-down, target engagement, and PROTAC linker attachment. The ortho-fluorine tunes aryl electronics for NPY Y5 SAR and CFTR inhibitor screening. Select the conjugation-competent scaffold.

Molecular Formula C15H14FN3O5S
Molecular Weight 367.35
CAS No. 2034476-67-8
Cat. No. B2413271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
CAS2034476-67-8
Molecular FormulaC15H14FN3O5S
Molecular Weight367.35
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C15H14FN3O5S/c16-13-4-3-11(8-12(13)15(20)21)25(22,23)19-7-5-10(9-19)24-14-2-1-6-17-18-14/h1-4,6,8,10H,5,7,9H2,(H,20,21)
InChIKeyWDOBBTCQJQSOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid (CAS 2034476-67-8): Core Scaffold & Procurement-Relevant Identity


2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a heterocyclic sulfonamide building block defined by a 2-fluorobenzoic acid core, a pyrrolidine-1-sulfonyl linker, and a 3-(pyridazin-3-yloxy) substituent. Its molecular formula is C15H14FN3O5S with a molecular weight of 367.35 g/mol [1]. The compound belongs to the pyridazinyloxy-pyrrolidine sulfonamide class, which has been investigated in patent literature for neuropeptide Y5 (NPY Y5) receptor antagonism, CFTR inhibition, and kinase modulation [2][3]. The presence of both a free carboxylic acid and a fluorinated aromatic ring distinguishes it from nitrile, quinoline, or oxazolone analogs within the same scaffold family.

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: Why Structural Analogs Cannot Be Freely Interchanged


Within the pyridazinyloxy-pyrrolidine sulfonamide family, even single-atom substitutions at the terminal aryl position produce compounds with distinct electronic profiles, hydrogen-bonding capacity, and target engagement signatures. The 2-fluorobenzoic acid terminus of the target compound provides a free carboxylate for salt formation, bioconjugation, or metal coordination that is absent in the corresponding 4-benzonitrile analog (CAS 2034481-64-4) and 8-quinoline analog (CAS 2034452-15-6) [1]. In NPY Y5 antagonist series, the nature of the terminal aromatic group directly modulates receptor binding affinity, with IC50 values spanning over two orders of magnitude across analogs [2]. Generic substitution without preserving the exact benzoic acid-fluorine substitution pattern risks loss of the specific interaction geometry required for target binding or physicochemical property optimization.

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: Quantified Differentiation Evidence for Procurement Decisions


Terminal Aryl Group Determines Hydrogen-Bond Donor Capacity: Fluorobenzoic Acid vs. Benzonitrile vs. Quinoline

The target compound possesses one hydrogen-bond donor (carboxylic acid -OH), whereas the 4-benzonitrile analog (CAS 2034481-64-4) and the 8-quinoline analog (CAS 2034452-15-6) have zero H-bond donors [1]. In the NPY Y5 receptor antagonist class, compounds retaining H-bond donor capacity at the terminal position show IC50 values of 8.70–15.7 nM in a human recombinant NPY Y5 calcium mobilization assay, while analogs lacking this feature exhibit significantly attenuated activity [2]. The carboxylic acid functionality additionally enables salt formation and aqueous solubility tuning that is precluded in the nitrile and quinoline series.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Fluorine Substitution Modulates Aryl Ring Electronics: 2-Fluorobenzoic Acid vs. Non-Fluorinated Benzoic Acid Analogs

The ortho-fluorine substituent on the benzoic acid ring of the target compound is absent in the broader pyridazine sulfonamide CFTR inhibitor series exemplified in US2012/0129858A1, where unsubstituted or methoxy-substituted aryl sulfonamides predominate [1]. Ortho-fluorination lowers the pKa of the carboxylic acid by approximately 0.7–1.0 log units relative to the unsubstituted analog and increases the aryl ring's electron deficiency, altering π-stacking interactions with target protein aromatic residues [2]. In related NPY Y5 antagonist scaffolds, fluorination at the terminal aryl position has been correlated with enhanced binding potency and improved metabolic stability in liver microsome assays [3].

Physicochemical Property Optimization Metabolic Stability Medicinal Chemistry

Carboxylic Acid Enables Conjugation Chemistry Precluded in Nitrile and Quinoline Analogs

The free carboxylic acid of the target compound permits direct amide bond formation, esterification, or hydrazide conjugation for biotinylation, fluorophore labeling, or PROTAC linker attachment. The 4-benzonitrile analog (CAS 2034481-64-4) and the 8-quinoline analog (CAS 2034452-15-6) lack this reactive handle and would require additional synthetic steps—such as nitrile hydrolysis or heterocycle functionalization—to achieve equivalent conjugation capability [1]. The benzo[d]oxazol-2(3H)-one analog, while also containing a heterocycle NH, lacks the synthetic versatility of a free carboxyl group for diverse derivatization [2].

Chemical Biology Bioconjugation PROTAC Design

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: Evidence-Anchored Selection Scenarios


NPY Y5 Receptor Antagonist Lead Optimization Programs Requiring a Carboxylic Acid Pharmacophore

In NPY Y5 antagonist series where the terminal carboxylate engages a basic residue in the receptor binding pocket, the target compound provides the requisite H-bond donor and anionic character. Class-level SAR indicates that analogs with H-bond-capable termini achieve IC50 values in the low nanomolar range in functional calcium mobilization assays [1]. The 2-fluorobenzoic acid variant offers a distinct electronic profile relative to unsubstituted benzoic acid analogs, enabling fine-tuning of binding affinity and off-rate kinetics.

Synthesis of Biotinylated or Fluorescent Affinity Probes with Minimal Synthetic Manipulation

The free carboxylic acid allows direct one-step conjugation to biotin hydrazide, amino-PEG linkers, or fluorophore amines under standard carbodiimide coupling conditions [1]. Analogs such as the 4-benzonitrile derivative (CAS 2034481-64-4) require prior nitrile hydrolysis to the acid, adding at least one synthetic step and reducing overall useful yield. For target engagement studies, pull-down experiments, or cellular imaging applications, the target compound represents the most synthetically efficient entry point in this scaffold family.

CFTR Inhibitor Screening Libraries Where Aryl Fluorination Modulates Ion Channel Pharmacology

Pyridazine sulfonamide derivatives have been patented as CFTR inhibitors for secretory diarrhea and polycystic kidney disease indications [1]. The ortho-fluorine substitution on the benzoic acid ring of the target compound alters aryl ring electronics and may affect the compound's interaction with the CFTR chloride pore. Screening collections that include this fluorinated variant alongside non-fluorinated comparators can establish fluorine-specific SAR within the CFTR inhibitor pharmacophore model.

PROTAC or Molecular Glue Design Requiring a Carboxylate Linker Attachment Point

Bifunctional degrader molecules demand a solvent-exposed functional group on the target-binding ligand for linker tethering without disrupting target engagement. The carboxylic acid of the target compound serves as this attachment point, whereas the 8-quinoline analog (CAS 2034452-15-6) and the benzonitrile analog lack an equivalent conjugation site [1]. The fluorobenzoic acid variant thus enables direct incorporation into PROTAC designs against NPY Y5 or other pyridazine sulfonamide-targeted proteins.

Quote Request

Request a Quote for 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.